O-{4-[(4-fluorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate
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Overview
Description
1-[(4-FLUOROANILINO)CARBONYL]-4-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZENE is a complex organic compound characterized by the presence of fluorine and iodine atoms attached to aniline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-FLUOROANILINO)CARBONYL]-4-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZENE typically involves multiple steps, starting with the preparation of the fluorinated and iodinated aniline derivatives. These derivatives are then subjected to coupling reactions to form the final compound. Common synthetic routes include:
Nucleophilic substitution reactions:
Coupling reactions: The Suzuki-Miyaura coupling reaction is often employed to link the fluorinated and iodinated aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-FLUOROANILINO)CARBONYL]-4-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Organometallic reagents, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
1-[(4-FLUOROANILINO)CARBONYL]-4-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZENE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as a precursor for the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROANILINO)CARBONYL]-4-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZENE involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate specific pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: An organofluorine compound used as a precursor in various chemical syntheses.
4-Iodoaniline: An organoiodine compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
1-[(4-FLUOROANILINO)CARBONYL]-4-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZENE is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications compared to compounds with only one type of halogen substitution.
Properties
Molecular Formula |
C20H14FIN2O2S |
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Molecular Weight |
492.3 g/mol |
IUPAC Name |
O-[4-[(4-fluorophenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate |
InChI |
InChI=1S/C20H14FIN2O2S/c21-14-3-7-16(8-4-14)23-19(25)13-1-11-18(12-2-13)26-20(27)24-17-9-5-15(22)6-10-17/h1-12H,(H,23,25)(H,24,27) |
InChI Key |
XENKUXXAIVFYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)OC(=S)NC3=CC=C(C=C3)I |
Origin of Product |
United States |
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